molecular formula C7H2BrFN2O2 B14028395 2-Bromo-3-fluoro-5-nitrobenzonitrile

2-Bromo-3-fluoro-5-nitrobenzonitrile

Cat. No.: B14028395
M. Wt: 245.01 g/mol
InChI Key: RVYKJGBUOWCCHY-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2. It is a derivative of benzonitrile, featuring bromine, fluorine, and nitro substituents on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluoro-5-nitrobenzonitrile can be synthesized through a multi-step process involving nitration, bromination, and fluorination reactions. One common method involves starting with 3-fluorobenzonitrile, which undergoes nitration to introduce the nitro group, followed by bromination to add the bromine substituent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles.

    Reduction: 2-Bromo-3-fluoro-5-aminobenzonitrile.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-5-nitrobenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential drug candidates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-nitrobenzonitrile involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These substituents influence the electron density on the benzene ring, making it more susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-5-nitrobenzonitrile is unique due to the specific combination and positions of its substituents, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

2-bromo-3-fluoro-5-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)1-5(11(12)13)2-6(7)9/h1-2H

InChI Key

RVYKJGBUOWCCHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)F)[N+](=O)[O-]

Origin of Product

United States

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